4-Hydroxy Midazolam-d5 Methanoate
説明
4-Hydroxy Midazolam-d5 Methanoate is a stable isotope-labeled analog of midazolam, a benzodiazepine primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme. This deuterated compound (deuterium atoms replacing hydrogen at five positions) serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying midazolam and its metabolites in pharmacokinetic studies . Its structure includes a methanoate group and a hydroxy substitution at the 4-position of the benzodiazepine core, enhancing its utility in analytical workflows by minimizing interference from endogenous compounds .
特性
CAS番号 |
1276584-44-1 |
|---|---|
分子式 |
C19H17ClFN3O2 |
分子量 |
378.8 g/mol |
IUPAC名 |
8-chloro-3,4-dideuterio-6-(2-fluorophenyl)-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepin-4-ol;methanol |
InChI |
InChI=1S/C18H13ClFN3O.CH4O/c1-10-21-9-16-18(24)22-17(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)23(10)16;1-2/h2-9,18,24H,1H3;2H,1H3/i1D3,9D,18D; |
InChIキー |
KLHSWXKIEJJJAJ-UBXIXORVSA-N |
SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4F.CO |
異性体SMILES |
[2H]C1=C2C(N=C(C3=C(N2C(=N1)C([2H])([2H])[2H])C=CC(=C3)Cl)C4=CC=CC=C4F)([2H])O.CO |
正規SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4F.CO |
製品の起源 |
United States |
類似化合物との比較
Data Tables
Table 1: Comparative Properties of Deuterated Internal Standards
Table 2: Impact of Hydroxy Substitution on Bioactivity
Research Findings and Implications
- Analytical Precision: 4-Hydroxy Midazolam-d5 Methanoate improves LC-MS/MS accuracy (QC results: CV <10% for CYP3A4 assays) compared to non-deuterated analogs .
- Pharmacokinetic Relevance : Deuterated standards mitigate matrix effects in human hepatocyte studies, critical for assessing CYP3A4 induction/inhibition .
- Structural Insights: The 4-hydroxy-methanoate group enhances solubility in acetonitrile-based mobile phases, reducing column fouling .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 4-Hydroxy Midazolam-d5 Methanoate in biological matrices?
- Methodology : Use solid-phase extraction (SPE) with Waters Oasis HLB cartridges for sample cleanup, followed by LC-MS/MS for detection. Optimize SPE loading and elution solvents (e.g., methanol or acetonitrile) to enhance recovery rates. Include deuterated internal standards (e.g., 4-Hydroxy Midazolam-d5) to correct for matrix effects and ionization variability .
- Key Parameters : Validate linearity (1–100 nM range), precision (CV <15%), and accuracy (85–115% recovery) using calibration standards prepared in Tris-HCl buffer (pH 7.4) with rat brain microsomes/mitochondria as matrices .
Q. How should calibration standards and quality control (QC) samples be prepared for 4-Hydroxy Midazolam-d5 Methanoate assays?
- Protocol : Dilute primary stock solutions (1 mg/mL in methanol or DMSO) to working concentrations (10–1000 nM). Prepare calibration curves in biological matrices (e.g., brain microsomes) spiked with 0.25 mg/mL protein and 20 mM MgCl₂. Include QC samples at low (3 nM), mid (30 nM), and high (80 nM) concentrations to monitor assay reproducibility .
- Internal Standards : Use 1'-Hydroxy Midazolam-d5 and 4-Hydroxy Midazolam-d5 at 10 nM final concentration for isotope dilution .
Advanced Research Questions
Q. How can metabolic stability studies for 4-Hydroxy Midazolam-d5 Methanoate be designed to assess CYP3A4/5 activity?
- Experimental Design : Incubate the compound with primary human hepatocytes or liver microsomes. Use a CYP cocktail assay with stable isotope-labeled substrates (e.g., midazolam-d5) to simultaneously monitor CYP3A4/5, CYP2C9, and CYP2D6 activities. Quantify metabolites via LC-MS/MS with deuterated internal standards to minimize cross-talk .
- Data Interpretation : Calculate intrinsic clearance (CLint) using Michaelis-Menten kinetics. Compare results to parent midazolam to evaluate deuterium isotope effects on metabolism .
Q. What strategies optimize the synthesis of 4-Hydroxy Midazolam-d5 Methanoate and its analogs?
- Synthesis Insights : Adapt midazolam synthesis routes (e.g., Scheme 5 in ) by substituting precursors with deuterated analogs at the 4-hydroxy position. Purify intermediates via SPE or crystallization (e.g., using ethanol/ether) to remove unreacted 2-fluorobenzoyl chloride derivatives .
- Yield Improvement : Optimize reaction time and catalysts (e.g., DDQ for oxidation) to enhance tricyclic system formation. Monitor purity via HPLC with UV detection (λ = 254 nm) .
Q. How should researchers address discrepancies in pharmacokinetic data for 4-Hydroxy Midazolam-d5 Methanoate across laboratories?
- Troubleshooting :
- Matrix Effects : Compare recovery rates in brain microsomes vs. mitochondria; adjust protein concentrations to standardize results .
- Enzymatic Hydrolysis : Validate β-glucuronidase/arylsulfatase incubation time (e.g., 2–4 hours at 37°C) to ensure complete deconjugation of glucuronidated metabolites .
- Cross-Contamination : Use orthogonal methods (e.g., high-resolution MS) to distinguish 4-hydroxy from 1'-hydroxy metabolites, which may co-elute in some LC conditions .
Q. What role does 4-Hydroxy Midazolam-d5 Methanoate play in assessing blood-brain barrier (BBB) penetration?
- Experimental Approach : Administer the compound intravenously in rodent models and quantify brain-to-plasma ratios using LC-MS/MS. Normalize data to internal standards and account for residual blood contamination via hemoglobin absorbance assays .
- Advanced Modeling : Use physiologically based pharmacokinetic (PBPK) models to predict BBB permeability, incorporating logP values and protein binding data from rat brain microsome studies .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
